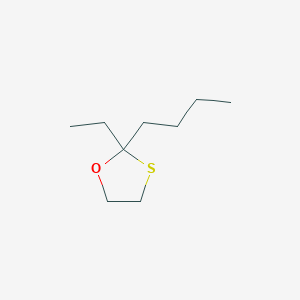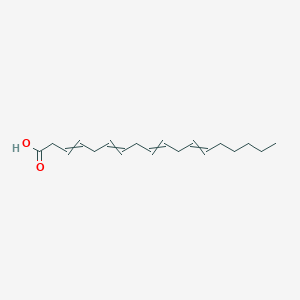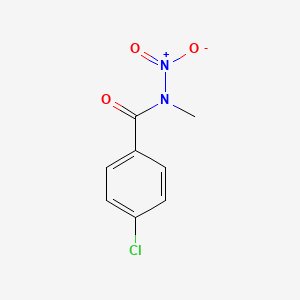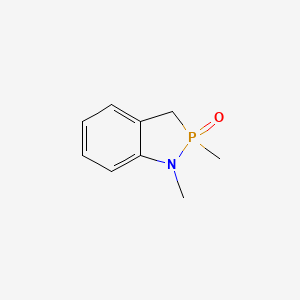
(2,4-Dichlorophenyl)(3-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichlorophenyl)(3-methylphenyl)methanone is an organic compound with the molecular formula C14H10Cl2O It is a member of the benzophenone family, characterized by the presence of two benzene rings connected by a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(3-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 2,4-dichlorobenzoyl chloride and 3-methylbenzene.
Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 2,4-dichlorobenzoyl chloride is added dropwise to a solution of 3-methylbenzene and aluminum chloride. The mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dichlorophenyl)(3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2,4-Dichlorophenyl)(3-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,4-Dichlorophenyl)(3-methylphenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,4-Dichlorophenyl)(phenyl)methanone: Similar structure but lacks the methyl group on the benzene ring.
(2,4-Dichlorophenyl)(4-methylphenyl)methanone: Similar structure with the methyl group in a different position.
Uniqueness
(2,4-Dichlorophenyl)(3-methylphenyl)methanone is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
91385-23-8 |
|---|---|
Molekularformel |
C14H10Cl2O |
Molekulargewicht |
265.1 g/mol |
IUPAC-Name |
(2,4-dichlorophenyl)-(3-methylphenyl)methanone |
InChI |
InChI=1S/C14H10Cl2O/c1-9-3-2-4-10(7-9)14(17)12-6-5-11(15)8-13(12)16/h2-8H,1H3 |
InChI-Schlüssel |
UUPUVGGEFUWVRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-Methylenebis[2-(tridecyloxy)benzene]](/img/structure/B14368881.png)
![4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid](/img/structure/B14368887.png)
![1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14368898.png)

![1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium](/img/structure/B14368916.png)

![N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide](/img/structure/B14368924.png)
![1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14368926.png)




